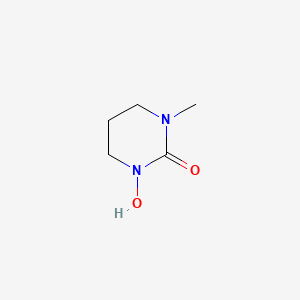![molecular formula C15H17N3O5 B13994605 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 82855-66-1](/img/structure/B13994605.png)
4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a chemical compound with the molecular formula C15H17N3O5 and a molecular weight of 319.313 g/mol . This compound is known for its unique structure, which includes an anilino group attached to a pyrimidinone ring, and a sugar moiety with multiple hydroxyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the reaction of 2,2’-dehydrouridine with aniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The anilino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other similar compounds, such as:
2,2’-Dehydrouridine: A precursor in the synthesis of the compound.
Arabinofuranosyluracil: A similar compound with a different sugar moiety.
Uridine: A nucleoside with a similar pyrimidinone ring but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82855-66-1 |
|---|---|
Formule moléculaire |
C15H17N3O5 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
4-anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c19-8-10-12(20)13(21)14(23-10)18-7-6-11(17-15(18)22)16-9-4-2-1-3-5-9/h1-7,10,12-14,19-21H,8H2,(H,16,17,22) |
Clé InChI |
VZBLAHTVTVVEKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


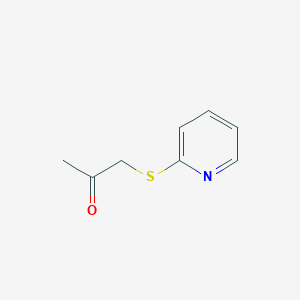
![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)


![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
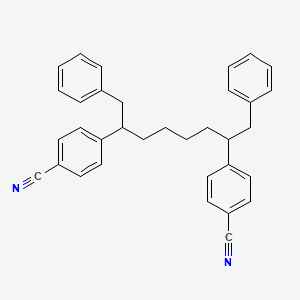
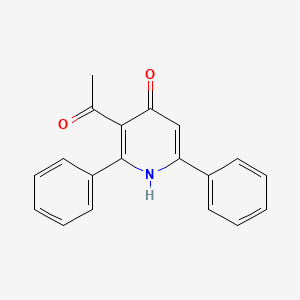
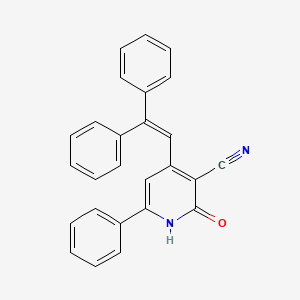
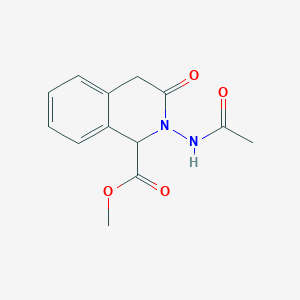

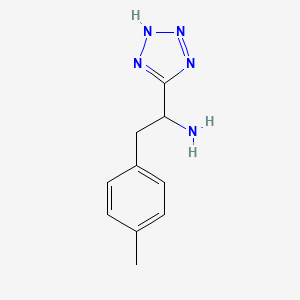
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

